molecular formula C10H15F2NO2 B13185258 Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate

Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B13185258
M. Wt: 219.23 g/mol
InChI Key: CWCBDYBOJBBXMB-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H15F2NO2

Molecular Weight

219.23 g/mol

IUPAC Name

methyl 7,7-difluoro-2-azaspiro[3.5]nonane-3-carboxylate

InChI

InChI=1S/C10H15F2NO2/c1-15-8(14)7-9(6-13-7)2-4-10(11,12)5-3-9/h7,13H,2-6H2,1H3

InChI Key

CWCBDYBOJBBXMB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(CCC(CC2)(F)F)CN1

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable azaspiro compound with methyl chloroformate in the presence of a base. The reaction conditions typically involve temperatures ranging from 0°C to room temperature and the use of solvents such as dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate is a chemical compound with the molecular formula C10H15F2NO2C_{10}H_{15}F_2NO_2 and a molecular weight of 219.23 g/mol. This compound, characterized by a spirocyclic structure incorporating two fluorine atoms, is of interest in scientific research for its unique structural features and potential biological activities.

Scientific Research Applications

This compound is used in a variety of scientific research applications:

  • Chemistry It serves as a building block in synthesizing more complex molecules and studying spirocyclic compounds.
  • Biology Researchers use it to explore its interactions with biological molecules and potential effects on biological systems.
  • Medicine It is explored for potential therapeutic uses, including as a precursor in synthesizing pharmaceutical compounds.
  • Industry It is used in developing new materials and chemical processes.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
  • Substitution Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, with reaction temperatures ranging from -78°C to room temperature.

The compound is characterized by a spirocyclic structure that incorporates two fluorine atoms. Its molecular formula is C10H14F2N2O2C_{10}H_{14}F_2N_2O_2, with a molecular weight of approximately 220.23 g/mol.

Antimicrobial Activity

Studies have evaluated the antimicrobial properties of this compound against various pathogens:

  • Gram-positive Bacteria It has shown inhibitory effects against strains such as Staphylococcus aureus and Micrococcus luteus.
  • Gram-negative Bacteria It has moderate activity against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 0.21 μM to 0.50 μM.

The antimicrobial effects likely involve:

  • Enzyme Inhibition Binding to key enzymes such as DNA gyrase and MurD, disrupting bacterial DNA replication and cell wall synthesis.
  • Molecular Interactions Forming hydrogen bonds and pi-stacking interactions with amino acid residues within the active sites of these enzymes, enhancing its inhibitory capacity.

Case Studies

  • Case Study 1: Antimicrobial Efficacy A study on spirocyclic compound derivatives showed that this compound had superior activity compared to traditional antibiotics like ciprofloxacin. Molecular docking studies confirmed its potential as a lead compound for developing new antimicrobial agents.
  • Case Study 2: GPR119 Agonism In vivo studies showed that the compound effectively lowered blood glucose levels in diabetic rat models, suggesting its potential application in treating metabolic disorders.

Mechanism of Action

The mechanism of action of Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure and the presence of fluorine atoms contribute to its unique reactivity and binding properties. The compound can interact with enzymes, receptors, and other proteins, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Analysis

  • Fluorine vs. Methyl/Methoxy Substitutents : Fluorine’s electronegativity and small atomic radius (compared to methyl/methoxy groups) reduce metabolic degradation and enhance binding specificity in target proteins. Methyl and methoxy groups, by contrast, prioritize lipophilicity and solubility trade-offs .
  • Oxygen Atom Inclusion : The 7-oxa variant () replaces a carbon with oxygen, significantly altering polarity and hydrogen-bonding capacity. This modification is critical for applications requiring aqueous solubility, such as drug formulation .
  • Safety Profiles: While hazard data for the difluoro compound are unavailable, tert-butyl analogs (e.g., tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate) exhibit warnings for acute toxicity (H302) and skin/eye irritation (H315, H319) . This suggests that spirocyclic compounds with electronegative substituents may require stringent handling protocols.

Pharmacological Potential

  • Methyl-Substituted Analogs: Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate () is marketed as a scaffold for drug discovery, likely due to its balance of lipophilicity and stability. Its difluoro counterpart could offer improved resistance to oxidative metabolism.
  • 7-Oxa Derivative : The hydrochloride salt in highlights industrial prioritization of crystallinity and purity (>95%), indicating its utility in high-precision synthetic workflows.

Limitations and Data Gaps

  • No explicit data on the difluoro compound’s reactivity, toxicity, or synthetic routes were found in the evidence. Comparative studies with its analogs suggest that fluorine substitution may reduce clearance rates but increase synthetic complexity.

Biological Activity

Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a spirocyclic structure that incorporates two fluorine atoms. The molecular formula is C10H14F2N2O2C_{10}H_{14}F_2N_2O_2, with a molecular weight of approximately 220.23 g/mol. Its unique structure contributes to its biological activity and interaction with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of Precursors : Starting materials are selected based on the desired functional groups.
  • Cyclization Reaction : The key step involves cyclization under controlled conditions, often using fluorinating agents.
  • Purification : The product is purified using techniques such as chromatography to achieve high purity levels.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens:

  • Gram-positive Bacteria : The compound exhibited significant inhibitory effects against strains such as Staphylococcus aureus and Micrococcus luteus.
  • Gram-negative Bacteria : Moderate activity was noted against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 0.21 μM to 0.50 μM, indicating potent antibacterial properties .

The mechanism by which this compound exerts its antimicrobial effects likely involves:

  • Enzyme Inhibition : Binding to key enzymes such as DNA gyrase and MurD, disrupting bacterial DNA replication and cell wall synthesis.
  • Molecular Interactions : The compound forms hydrogen bonds and pi-stacking interactions with amino acid residues within the active sites of these enzymes, enhancing its inhibitory capacity .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of spirocyclic compounds demonstrated that this compound showed superior activity compared to traditional antibiotics like ciprofloxacin. The binding affinity was evaluated using molecular docking studies, which confirmed its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: GPR119 Agonism

Another significant aspect of this compound is its activity as a GPR119 agonist. In vivo studies indicated that this compound effectively lowered blood glucose levels in diabetic rat models, suggesting its potential application in treating metabolic disorders .

Data Summary

Biological ActivityTarget Organism/PathwayMIC (μM)Reference
AntimicrobialStaphylococcus aureus0.21
AntimicrobialPseudomonas aeruginosa0.50
GPR119 AgonismGlucose MetabolismN/A

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